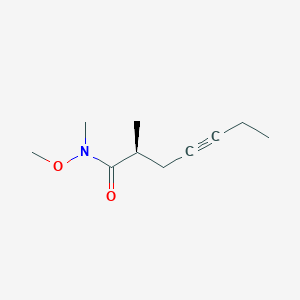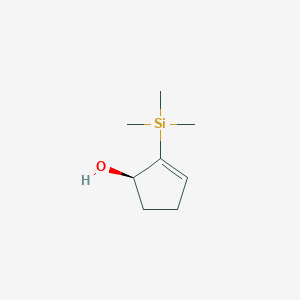![molecular formula C21H16N3O3P B12576680 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid CAS No. 194800-57-2](/img/structure/B12576680.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid is a chemical compound with the molecular formula C21H16N3O3P and a molecular weight of 389.34 g/mol . This compound is known for its unique structure, which includes a phosphonic acid group attached to a phenyl ring that is further connected to a pyridine moiety. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromophenylphosphonic acid with 2,6-dipyridin-2-ylpyridine under specific conditions to form the desired product . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the phosphonic acid group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its phosphonic acid group. This interaction can lead to changes in the activity of these targets, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid include other phosphonic acid derivatives and pyridine-containing compounds. Some examples are:
This compound methyl ester: This compound has a similar structure but with a methyl ester group instead of the phosphonic acid group.
2,6-dipyridin-2-ylpyridine: This compound lacks the phosphonic acid group but retains the pyridine moiety. The uniqueness of this compound lies in its combination of the phosphonic acid group with the pyridine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
194800-57-2 |
|---|---|
Formule moléculaire |
C21H16N3O3P |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid |
InChI |
InChI=1S/C21H16N3O3P/c25-28(26,27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14H,(H2,25,26,27) |
Clé InChI |
NOXNGWXQHFWDNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)

![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)



![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)

![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)


